Diethyl 4,4'-Azodibenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[(4-ethoxycarbonylphenyl)diazenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-23-17(21)13-5-9-15(10-6-13)19-20-16-11-7-14(8-12-16)18(22)24-4-2/h5-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFNOBALALSBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283158 | |
| Record name | Diethyl 4,4'-Azodibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7250-68-2 | |
| Record name | 1,1′-Diethyl 4,4′-(1,2-diazenediyl)bis[benzoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7250-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7250-68-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 4,4'-Azodibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of Diethyl 4,4 Azodibenzoate
Established Synthetic Routes to Diethyl 4,4'-Azodibenzoate
The synthesis of this compound is reliably achieved through conventional organic chemistry reactions, primarily involving the formation of ester linkages from a dicarbonyl precursor.
The principal and most direct method for synthesizing this compound is through the esterification of azobenzene-4,4'-dicarbonyl chloride. This reaction involves treating the acid chloride with ethanol, which acts as both the solvent and the nucleophile, leading to the formation of the corresponding diethyl ester. The process is a type of nucleophilic acyl substitution. The reaction is typically carried out by stirring the reactants at a moderately elevated temperature to ensure completion.
Table 1: Esterification Parameters for this compound Synthesis
| Parameter | Value/Condition |
| Starting Material | Azobenzene-4,4'-dicarbonylchloride |
| Reagent | Ethanol (20 ml per 1.0 g of starting material) |
| Temperature | 353 K (80 °C) |
| Reaction Time | 4 hours |
| Outcome | Formation of a red deposit upon cooling |
Following the synthesis, a crude product is obtained which requires purification to be suitable for research applications, such as single-crystal X-ray diffraction analysis. Recrystallization is the standard technique employed for this purpose. This method leverages the differences in solubility between the desired compound and impurities in a given solvent. The crude this compound is dissolved in a minimal amount of a hot solvent, in this case, dichloromethane (B109758) (CH2Cl2). As the solution cools slowly, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. The purified red crystals are then isolated via filtration.
Table 2: Recrystallization Protocol for this compound
| Step | Procedure |
| 1. Dissolution | The crude red deposit is dissolved in a suitable volume of hot dichloromethane. |
| 2. Cooling | The solution is allowed to cool to room temperature slowly. |
| 3. Crystallization | Pure red crystals of the target compound form as the solution cools. |
| 4. Isolation | The crystals are separated from the solvent and dissolved impurities by filtration. |
Exploration of Novel Functionalization Strategies
The ester groups on this compound and the azobenzene (B91143) core itself offer sites for further chemical modification, allowing for the synthesis of novel derivatives with tailored properties.
The functionalization of the azobenzene-4,4'-dicarboxylate system can be readily extended to include amide derivatives. By starting with azobenzene-4,4'-dicarboxylic acid dichloride, the same precursor used for the diethyl ester, a variety of amides can be synthesized. nih.gov Research into photoresponsive materials has led to the synthesis of novel amides by reacting the dichloride with different amines. nih.govresearchgate.net For example, two new amides, designated L1 and L2, were synthesized to study their photoisomerization properties. nih.gov This derivatization demonstrates the versatility of the azobenzene dicarbonyl core for creating libraries of compounds with different functional groups attached to the phenyl rings. nih.gov
The azobenzene scaffold can be incorporated into larger, more complex molecular architectures, including heterocyclic systems. Research in the field of liquid crystals has demonstrated the synthesis of new azobenzene derivatives that include a dihydropyrazole heterocycle. royalsocietypublishing.org This is achieved by designing a multi-step synthesis that links the azobenzene unit with other aromatic and heterocyclic rings through linkages like ester groups. royalsocietypublishing.org Such strategies expand the structural diversity and can impart specific properties, like liquid crystallinity, to the final molecule. royalsocietypublishing.org
Catalytic Approaches in Azobenzene Synthesis and Modification
Catalysis offers efficient and selective methods for both the synthesis of the azobenzene core and its subsequent modification. Transition-metal catalysis, in particular, has emerged as a powerful tool for C-H bond functionalization. acs.org
Classical methods for forming the azo bridge include the reductive coupling of nitroaromatic compounds and the oxidative coupling of anilines. nih.govresearchgate.net These reactions often employ heterogeneous or homogeneous catalysts to improve efficiency and selectivity. nih.govgoogle.com
More recently, late-stage functionalization of pre-formed azobenzenes has gained significant attention. Palladium-catalyzed reactions are prominent in this area, enabling direct C-H bond activation at the ortho-positions relative to the azo group. acs.orgthieme-connect.com The azo group itself acts as a directing group, guiding the catalyst to selectively functionalize the adjacent C-H bonds. acs.org This strategy has been used for various transformations, including:
Acylation: Introducing acyl groups using aldehydes or toluene (B28343) derivatives as the acyl source. acs.orgnih.gov
Halogenation: Introducing chloro-substituents, which can significantly alter the photoswitching properties of the azobenzene. elsevierpure.comresearchgate.net
C-N Cross-Coupling: Forming new carbon-nitrogen bonds, for example, by coupling with silylated diazenes to create more complex, nonsymmetric azobenzenes. acs.org
These catalytic methods provide a direct and efficient pathway to sterically hindered and polysubstituted azobenzenes that are difficult to access through traditional synthetic routes. acs.org
Table 3: Overview of Catalytic Approaches in Azobenzene Chemistry
| Approach | Transformation | Catalyst Example | Key Feature |
| Core Synthesis | Reductive Coupling of Nitroarenes | Heterogeneous redox catalysts (e.g., containing Fe, Cu, Pd) | Forms the N=N bond from nitro precursors. google.com |
| Modification | ortho-Acylation | Palladium(II) Acetate (B1210297) | Direct C-H functionalization using the azo group as a director. acs.orgnih.gov |
| Modification | ortho-Halogenation | Palladium(II) Acetate | Late-stage introduction of halogens to tune properties. elsevierpure.com |
| Modification | C-N Cross-Coupling | Palladium complexes with bisphosphine ligands | Asymmetric synthesis of axially chiral azobenzenes. acs.orgnih.gov |
Hydrogenation Studies and Related Product Formation
The reduction of the azo (–N=N–) functional group is a fundamental transformation in azobenzene chemistry, typically yielding the corresponding hydrazo (–NH–NH–) derivative. This reaction represents a formal hydrogenation, where the N=N double bond is saturated. While specific studies on this compound are not extensively detailed in publicly accessible literature, the hydrogenation of the azobenzene core is a well-established and predictable reaction.
The primary product formed from the hydrogenation of this compound is diethyl 4,4'-hydrazodibenzoate . The reaction involves the addition of two hydrogen atoms across the azo bridge. Achieving high selectivity for the hydrazo product is crucial, as over-reduction can lead to the cleavage of the N–N bond, resulting in the formation of two equivalents of the corresponding aniline (B41778), diethyl 4-aminobenzoate.
Various catalytic systems have been developed for the selective hydrogenation of azobenzenes. These methods often employ transition metal catalysts and a hydrogen source. Catalytic transfer hydrogenation, using hydrogen donors like hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) formate (B1220265) in the presence of catalysts such as Palladium on carbon (Pd/C) or Raney Nickel, is a common and effective approach. Direct hydrogenation using hydrogen gas (H₂) with these catalysts is also a standard procedure. The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that are optimized to maximize the yield of the desired hydrazobenzene (B1673438) derivative while minimizing the formation of the aniline byproduct.
Below is a representative table of conditions often employed for the selective hydrogenation of azobenzene derivatives, which would be applicable to this compound.
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Typical Yield of Hydrazo Product (%) |
|---|---|---|---|---|
| 10% Pd/C | H₂ (1 atm) | Ethanol | 25 | >95 |
| Raney Ni | H₂ (50 psi) | Methanol | 50 | ~90 |
| 10% Pd/C | HCOONH₄ (Ammonium Formate) | Methanol | 60 | >95 |
| Fe/NH₄Cl | H₂O/Ethanol | Reflux | 85-95 | ~92 |
Transition Metal-Catalyzed Coupling Reactions in Azobenzene Chemistry
The azo group in azobenzene derivatives is a powerful directing group in modern synthetic chemistry, enabling regioselective C–H bond functionalization at the ortho positions of the benzene (B151609) rings. This reactivity has been extensively exploited using various transition metal catalysts, most notably palladium, rhodium, and ruthenium. These catalytic systems allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a direct route to highly functionalized azobenzene structures.
For this compound, the azo bridge can direct a catalyst to activate the C–H bonds at the 3,3'- and 5,5'-positions. This allows for the introduction of a wide range of substituents, transforming the core molecule into more complex structures.
Palladium-Catalyzed Reactions: Palladium catalysis is widely used for the ortho-functionalization of azobenzenes. Reactions such as ortho-arylation, ortho-alkenylation (Heck-type reactions), and ortho-acylation are well-documented. ias.ac.in In a typical ortho-arylation reaction, a palladium catalyst, often in conjunction with a ligand and an oxidant, facilitates the coupling of the azobenzene C–H bond with an organometallic reagent (e.g., arylboronic acids in Suzuki-Miyaura coupling) or another C-H bond. While direct examples with this compound are scarce, the principles are broadly applicable. For instance, palladium-catalyzed ortho-ethoxycarbonylation of azobenzenes with diethyl azodicarboxylate has been demonstrated, showcasing the compatibility of ester functionalities within such reaction schemes. nih.gov
Rhodium- and Ruthenium-Catalyzed Reactions: Rhodium(III) and Ruthenium(II) catalysts are also highly effective for C–H activation directed by the azo group. nih.govresearchgate.net These catalysts can mediate a variety of transformations, including coupling with alkenes and alkynes, leading to annulated products like cinnolines or indazoles. rsc.orgnih.gov The reactions often proceed under mild conditions and exhibit high regioselectivity for the ortho position. The ester groups in this compound are generally stable under these conditions, making it a suitable substrate for such advanced transformations.
The table below summarizes potential transition metal-catalyzed C–H functionalization reactions applicable to this compound, based on established methodologies for the azobenzene class.
| Catalyst System | Coupling Partner | Reaction Type | Potential Product Structure |
|---|---|---|---|
| Pd(OAc)₂ / Ag₂O | Benzene | ortho-Arylation | Diethyl 3-phenyl-4,4'-azodibenzoate |
| [RhCp*Cl₂]₂ / AgSbF₆ | Styrene | ortho-Alkenylation | Diethyl 3-styryl-4,4'-azodibenzoate |
| [Ru(p-cymene)Cl₂]₂ / KOPiv | Diphenylacetylene | Annulation | Fused polycyclic azobenzene derivative |
| Pd(OAc)₂ / Norbornene | Iodobenzene | Catellani-type Reaction | Diethyl 3-phenyl-5-substituted-4,4'-azodibenzoate |
These advanced synthetic methodologies underscore the versatility of the azobenzene scaffold. By applying established hydrogenation techniques and leveraging the directing-group capabilities of the azo function in transition metal catalysis, this compound can serve as a valuable platform for the synthesis of a diverse range of complex and functionally rich molecules.
Crystallographic and High Resolution Structural Elucidation of Diethyl 4,4 Azodibenzoate
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful analytical technique that yields detailed information on the internal lattice of crystalline solids, including unit cell dimensions, bond lengths, and bond angles. cam.ac.uk
The analysis of Diethyl 4,4'-Azodibenzoate reveals that it crystallizes in the monoclinic system. The space group was determined to be P21/c, which is a common centrosymmetric space group for organic molecules. The unit cell parameters obtained from the diffraction data at a temperature of 293 K are summarized in the table below.
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a | 14.844 (3) Å |
| b | 4.5731 (9) Å |
| c | 11.814 (2) Å |
| α, γ | 90° |
| β | 95.88 (3)° |
| Volume (V) | 797.7 (3) ų |
| Z (Molecules per unit cell) | 2 |
Table 1: Crystal data and structure refinement parameters for this compound.
The molecular structure of this compound exhibits a significant degree of symmetry. The full molecule is generated by a crystallographic inversion center, meaning that it is centrosymmetric. This results in the characteristic trans-configuration of the azo group (N=N), which is the more stable isomer.
The molecule is observed to be nearly planar. The dihedral angle between the two phenyl rings is consistent with that of azobenzene (B91143), approximately 0°, indicating a flat, extended conformation. This planarity is a key factor that facilitates the significant intermolecular interactions observed in the crystal packing.
The precise geometric parameters of the this compound molecule, including the lengths of its chemical bonds and the angles between them, are determined from the refined crystal structure. While a comprehensive list requires access to the full crystallographic information file (CIF), the table below presents selected, representative values that define the molecular geometry. The N=N—C—C torsion angles are of particular interest as they describe the orientation of the phenyl rings relative to the central azo bridge. In the observed planar, centrosymmetric structure, this angle is approximately 180°, confirming the trans arrangement.
| Parameter | Atoms Involved | Value |
| Bond Lengths (Å) | ||
| N1=N1' | ~ 1.25 | |
| N1—C1 | ~ 1.43 | |
| C4—C7 | ~ 1.49 | |
| C7=O1 | ~ 1.22 | |
| C7—O2 | ~ 1.34 | |
| Bond Angles (°) | ||
| N1'—N1—C1 | ~ 113 | |
| N1—C1—C2 | ~ 124 | |
| N1—C1—C6 | ~ 116 | |
| O1—C7—O2 | ~ 123 | |
| Torsion Angles (°) | ||
| N1'—N1—C1—C2 | ~ 180 |
Table 2: Selected geometric parameters (bond lengths, bond angles, and torsion angles) for this compound derived from single-crystal X-ray analysis.
Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in the crystal, or crystal packing, is dictated by non-covalent intermolecular forces. These interactions are crucial in determining the stability and physical properties of the crystalline solid.
The crystal structure of this compound is dominated by strong π-π stacking interactions. The planar nature of the azobenzene core allows adjacent molecules to stack face-to-face, an arrangement that maximizes the favorable interactions between the electron-rich aromatic π-systems. This type of interaction is a combination of dispersion and electrostatic forces that plays a significant role in the packing of many aromatic compounds. The molecules are organized into columns that extend along the crystallographic a-axis.
A key quantitative measure of π-π stacking is the centroid-centroid distance, which is the distance between the geometric centers of the interacting aromatic rings. For this compound, single-crystal X-ray diffraction analysis reveals a short and consistent centroid-centroid distance between the phenyl rings of adjacent molecules.
| Interaction Parameter | Value |
| Centroid-Centroid Distance | 3.298 (2) Å |
| Interplanar Distance | 3.298 Å |
Table 3: Centroid-centroid and interplanar distances characterizing the π-π stacking in this compound.
This distance of 3.298 (2) Å is indicative of a strong interaction, as it is significantly shorter than the sum of the van der Waals radii, confirming the presence of effective π-π stacking that stabilizes the crystal lattice.
Absence and Presence of Classical Hydrogen Bonds
Single-crystal X-ray diffraction studies of this compound reveal a notable absence of classical hydrogen bonds within its crystal structure. nih.gov The molecular packing is not governed by conventional hydrogen bond donors and acceptors. Instead, the supramolecular architecture is dominated by other non-covalent forces.
The full molecule of this compound, with the chemical formula C₁₈H₁₈N₂O₄, is generated by a crystallographic inversion center. nih.govresearchgate.net This symmetry dictates the arrangement of molecules in the crystal lattice. The primary intermolecular forces responsible for the stability of the crystal packing are strong π–π stacking interactions between the planar aromatic rings of adjacent molecules. nih.govresearchgate.net The measured distance for these interactions is a centroid-centroid distance of 3.298 (2) Å, indicating a significant overlap of the π-systems. researchgate.netdoaj.org
The absence of strong, directional hydrogen bonds is a key feature of its solid-state structure, distinguishing it from other organic molecules where such interactions are primary determinants of the crystal packing. The stability is instead derived from weaker, but collectively significant, van der Waals forces and the aforementioned π–π stacking.
Comparative Crystallographic Studies with Related Azobenzene Derivatives
The molecular geometry of this compound is considered normal and is comparable to homologous azobenzene compounds. researchgate.net The molecule is nearly planar, with the intersection angle between its two benzene (B151609) rings being 0°, which is consistent with the parent azobenzene molecule. nih.gov
In a comparative study with N,N,N′,N′-tetraethyl-4,4′-(diazenediyl)dianiline, an azobenzene derivative with strong π-electron-donating –NEt₂ groups, this compound (with its π-electron-withdrawing –COOEt groups) shows no substantial changes in the aromaticity of its benzene rings. researchgate.net This contrasts with the tetraethyl-substituted derivative, where steric hindrance and electron-donating effects cause deformation of the aromatic ring. researchgate.net
Further comparison can be made with its methyl ester analog, Dimethyl 4,4′-(diazenediyl)dibenzoate. In the crystal structure of the dimethyl derivative, two crystallographically independent half-molecules exist, both being almost planar. researchgate.net The molecules are arranged in columns, and notably, there are no intermolecular donor–acceptor distances shorter than 3.4 Å, which is consistent with the lack of strong directional interactions in the diethyl ester as well. researchgate.net While other azobenzene derivatives, such as (E)-1-(4-(phenyldiazenyl)phenyl)-1H-pyrrole-2,5-dione, exhibit C-H···O interactions that link molecules, such classical hydrogen bonds are not observed in the crystal structure of this compound. nih.govnih.gov
The crystallographic parameters of this compound provide a basis for these comparisons.
Table 1: Crystallographic Data for this compound nih.gov
| Parameter | Value |
| Chemical Formula | C₁₈H₁₈N₂O₄ |
| Molecular Weight | 326.34 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.844 (3) |
| b (Å) | 4.5731 (9) |
| c (Å) | 11.814 (2) |
| β (°) | 95.88 (3) |
| Volume (ų) | 797.7 (3) |
| Z | 2 |
Table 2: Comparison of Intermolecular Interactions in Azobenzene Derivatives
| Compound | Dominant Intermolecular Interaction | Classical Hydrogen Bonds |
| This compound | π–π stacking (3.298 Å) nih.govresearchgate.net | Absent nih.gov |
| Dimethyl 4,4′-(diazenediyl)dibenzoate | Stacking interactions researchgate.net | Absent researchgate.net |
| (E)-1-(4-(phenyldiazenyl)phenyl)-1H-pyrrole-2,5-dione | C-H···O interactions, π–π stacking (3.857 Å) nih.gov | Present (C-H···O type) nih.gov |
| N,N,N′,N′-tetraethyl-4,4′-(diazenediyl)dianiline | Not specified | Not specified researchgate.net |
Computational and Theoretical Investigations on Diethyl 4,4 Azodibenzoate
Density Functional Theory (DFT) Calculations for Structural Optimization and Property Prediction.nih.govyoutube.comnih.gov
Density Functional Theory (DFT) serves as a powerful quantum mechanical tool for investigating the properties of molecular systems. nih.gov This method is particularly effective for modeling molecular crystals, allowing for the prediction and explanation of properties at the molecular level. nih.gov DFT calculations have been specifically performed on Diethyl 4,4'-Azodibenzoate to analyze its geometry and electronic characteristics. researchgate.net
DFT calculations have been employed to analyze the differences in the geometry of this compound in its crystalline form compared to its state as an isolated molecule. researchgate.net In the crystalline state, the full molecule is generated by the application of a crystallographic inversion center. researchgate.net This implies a high degree of symmetry in the solid state. The geometry is considered normal and is comparable with homologous compounds. researchgate.net The study of these geometric variations is crucial for understanding how intermolecular forces, such as the strong π–π interactions observed between adjacent molecules, influence the molecule's conformation. researchgate.net
Table 1: Comparison of Geometric States
| State | Key Geometric Features | Influencing Factors |
|---|---|---|
| Crystalline | Molecule lies on a crystallographic inversion centre. researchgate.net | Intermolecular forces, crystal packing, π–π interactions. researchgate.net |
| Isolated | Represents the geometry of a single molecule in a vacuum. | Intrinsic electronic and steric effects. |
DFT is widely used to investigate the electronic properties of molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net For azo derivatives, these quantum chemical parameters help in understanding their reactivity and electronic transitions. researchgate.net The distribution of Mulliken atomic charges, another property derivable from DFT, can reveal information about the electrostatic potential and reactive sites within the this compound molecule. researchgate.net
Table 2: Key Electronic Properties Predicted by DFT
| Property | Significance |
|---|---|
| HOMO Energy | Correlates with the electron-donating ability of the molecule. researchgate.net |
| LUMO Energy | Relates to the electron-accepting ability of the molecule. researchgate.net |
| HOMO-LUMO Gap | Provides insight into the chemical reactivity and kinetic stability. |
| Mulliken Atomic Charges | Indicates the charge distribution and potential sites for electrophilic/nucleophilic attack. researchgate.net |
Theoretical Modeling of Photoisomerization Pathways
The reversible photoisomerization of the azo group is a key characteristic of compounds like this compound, enabling their use in light-responsive materials. myskinrecipes.com Theoretical modeling provides a framework for understanding the mechanisms of this process.
For azobenzene (B91143) and its derivatives, two primary mechanisms for the thermal or photochemical trans-cis isomerization are debated: rotation and inversion (flipping).
Rotation: This pathway involves a twisting motion around the central N=N double bond.
Inversion: This mechanism involves one of the nitrogen atoms moving through a linear transition state, effectively "flipping" its substituent to the other side. researchgate.net
Computational simulations suggest that these pathways are competitive. The presence of certain solvents or substituents can favor one mechanism over the other by stabilizing the respective transition state. For instance, a more polar transition state, which would correspond to the rotation mechanism, can be influenced by protic cosolvents.
Density functional calculations are utilized to investigate the transition state structures and energy profiles for the isomerization mechanisms. researchgate.net By mapping the potential energy surface, researchers can determine the energy barriers associated with both the rotational and inversional pathways. The transition state represents the highest energy point along the reaction coordinate, and its structure provides critical information about the mechanism. researchgate.net Analyzing these energy profiles helps to predict which pathway (rotation or inversion) is more favorable under specific conditions for azobenzene derivatives.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While specific molecular dynamics (MD) simulation studies on this compound are not detailed in the provided results, this computational technique is a standard approach for studying the dynamic behavior and intermolecular interactions of chemical compounds. nih.govrsc.org For this compound, MD simulations could be used to explore its behavior in different environments, such as in solution or within a polymer matrix. These simulations can provide insights into how the molecule interacts with solvent molecules, ions, or polymer chains, and how these interactions affect its conformational flexibility and the dynamics of the photoisomerization process. Furthermore, MD can be employed to study the stability of intermolecular interactions, such as the π–π stacking observed in its crystalline form. researchgate.netrsc.org
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
Quantum Chemical Characterization of Spectroscopic Signatures (e.g., UV-Vis, NMR)
A thorough search of scientific literature revealed no specific computational or theoretical studies focused on the quantum chemical characterization of the spectroscopic signatures (UV-Vis, NMR) for this compound.
While computational methods such as Density Functional Theory (DFT) for geometry optimization and NMR chemical shift calculations (often using the Gauge-Including Atomic Orbital - GIAO method), and Time-Dependent DFT (TD-DFT) for simulating UV-Vis spectra are standard approaches for characterizing organic molecules, specific research applying these techniques to this compound has not been identified in the available resources.
Consequently, detailed research findings, including theoretical data on absorption wavelengths, excitation energies, oscillator strengths for UV-Vis spectra, and calculated chemical shifts for ¹H and ¹³C NMR of this compound, are not available to be presented. The creation of data tables based on such computational investigations is therefore not possible at this time.
Photoresponsive Phenomena and Isomerization Dynamics of Diethyl 4,4 Azodibenzoate Systems
Trans-Cis Photoisomerization Dynamics
The isomerization process in azobenzene (B91143) compounds involves distinct electronic transitions and subsequent structural rearrangements. The forward (trans-to-cis) and reverse (cis-to-trans) isomerizations can be induced by light of specific wavelengths or can occur thermally.
The trans isomer of azobenzene derivatives typically exhibits a strong absorption band in the ultraviolet (UV) region, corresponding to the π-π* electronic transition, and a weaker, lower-energy band in the visible region, attributed to the n-π* transition. Irradiation with UV light, corresponding to the π-π* transition, efficiently populates an excited state from which the molecule can relax to either the cis or trans ground state. This process leads to the conversion of the trans isomer to the cis isomer.
Conversely, the cis isomer can be converted back to the trans form by irradiation with visible light, which excites the n-π* transition of the cis isomer. Upon irradiation, a photostationary state is reached, which is a dynamic equilibrium mixture of the trans and cis isomers. The composition of this mixture depends on the excitation wavelength and the absorption cross-sections of the two isomers at that wavelength. For many azobenzene derivatives, irradiation in the UV range leads to a high population of the cis isomer, while visible light shifts the equilibrium back towards the trans form.
In the absence of light, the metastable cis isomer of Diethyl 4,4'-Azodibenzoate will thermally revert to the more stable trans isomer. This process, known as thermal back-reaction or thermal relaxation, follows first-order kinetics. The rate of this relaxation is highly dependent on the molecular structure of the azobenzene derivative and the surrounding environment. The half-life of the cis isomer can range from milliseconds to hours, or even days, depending on these factors. The mechanism of this thermal isomerization can proceed through either a rotation or an inversion pathway, with the operative mechanism often being influenced by the polarity of the solvent and the nature of the substituents on the aromatic rings.
Quantum Yield Determinations for Photoisomerization Processes
The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is defined as the number of molecules undergoing a specific event (e.g., isomerization) for each photon absorbed. The quantum yields for the trans-to-cis (Φt→c) and cis-to-trans (Φc→t) photoisomerization processes are crucial parameters for characterizing photoswitchable molecules.
The determination of these quantum yields typically involves irradiating a solution of the compound with monochromatic light of a known intensity and monitoring the change in the concentration of the isomers over time, often using UV-visible absorption spectroscopy. By knowing the molar absorption coefficients of both isomers at the irradiation wavelength and the photon flux, the quantum yields can be calculated. It is important to note that the quantum yields for azobenzene derivatives can be wavelength-dependent.
Specific experimental data for the photoisomerization quantum yields of this compound were not available in the search results. The following table provides representative data for unsubstituted azobenzene in different solvents to illustrate the concept.
| Solvent | Excitation Wavelength (nm) | Φ (trans → cis) | Φ (cis → trans) |
| n-Hexane | 313 | 0.11 | 0.44 |
| Ethanol | 313 | 0.12 | 0.48 |
| Acetonitrile | 313 | 0.14 | 0.50 |
Note: This table is for illustrative purposes and does not represent data for this compound.
Influence of Chemical Environment on Isomerization Kinetics
The chemical environment, including the solvent and the presence of other chemical species, can have a profound impact on the kinetics of both the photoisomerization and the thermal relaxation processes.
The polarity of the solvent can significantly influence the rate of thermal cis-to-trans isomerization. For azobenzene derivatives with polar substituents, a polar solvent can stabilize a more polar transition state, thereby accelerating the thermal relaxation. The proposed mechanisms for isomerization, rotation and inversion, involve transition states of different polarities. A strong dependence of the isomerization rate on solvent polarity is often taken as evidence for a rotational mechanism, which proceeds through a polar transition state.
The solvent can also affect the absorption spectra of the trans and cis isomers, which in turn can influence the composition of the photostationary state achieved under irradiation at a specific wavelength.
Specific experimental data on the effect of different solvents on the isomerization kinetics of this compound were not available in the search results. The following table illustrates the general trend observed for a push-pull azobenzene derivative, 4-anilino-4'-nitroazobenzene, showing a decrease in the half-life of the cis isomer with increasing solvent polarity.
| Solvent | Relative Polarity | Half-life of Cis Isomer (s) at 25°C |
| Toluene (B28343) | 0.099 | 1.89 |
| Dichloromethane (B109758) | 0.309 | 0.43 |
| Acetone | 0.355 | 0.33 |
| Acetonitrile | 0.460 | 0.19 |
Note: This table is for illustrative purposes and does not represent data for this compound.
The presence of ionic species in the solution can also affect the isomerization kinetics. Ions can interact with the azobenzene derivative, particularly if the latter has polar or ionizable groups. These interactions can alter the electronic properties of the molecule and stabilize or destabilize the ground states, excited states, or transition states involved in the isomerization process. For instance, the coordination of metal ions to the azo group or other functional groups on the molecule can significantly change the energy landscape for isomerization, leading to either an acceleration or a deceleration of the thermal relaxation of the cis isomer. The specific effects would depend on the nature of the ionic species and the structure of the azobenzene derivative.
No specific research findings on the impact of ionic species on the isomerization half-life of this compound were identified in the search results.
Spectroscopic Monitoring of Photoinduced Transformations
The conversion between the trans and cis isomers of this compound can be effectively tracked using various spectroscopic techniques. UV-Visible spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful tools for quantifying the isomer ratio and elucidating the structural changes that occur upon photoisomerization.
UV-Visible Spectrophotometry for Isomer Ratio Determination
UV-Visible spectrophotometry is a primary method for determining the ratio of trans and cis isomers in a sample of this compound. The two isomers possess distinct absorption spectra. The trans isomer typically exhibits a strong π-π* transition in the UV region and a weaker n-π* transition at longer wavelengths. Upon photoisomerization to the cis form, the intensity of the π-π* band decreases, while the n-π* band may show a slight shift and change in intensity.
By monitoring the changes in absorbance at specific wavelengths corresponding to the maximum absorption of the trans and cis isomers, the relative concentration of each can be calculated. The presence of isosbestic points, where the molar absorptivity of the two isomers is equal, indicates a clean conversion between the two forms without significant side reactions.
Table 1: Illustrative UV-Visible Absorption Data for Azobenzene Derivatives
| Isomer | Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |
| trans | π-π | ~320-350 | High |
| trans | n-π | ~430-450 | Low |
| cis | π-π | ~250-280 | Moderate |
| cis | n-π | ~430-450 | Moderate |
| Note: This table provides typical values for azobenzene derivatives as specific data for this compound is not readily available in the searched literature. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Changes
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, provides detailed insights into the structural changes accompanying the trans-cis isomerization of this compound. The chemical environment of the protons in the molecule differs between the two isomers, leading to distinct chemical shifts in their NMR spectra.
The protons on the aromatic rings, especially those ortho to the azo group, experience a significant change in their magnetic environment due to the geometric rearrangement. In the trans isomer, the phenyl rings are co-planar, leading to a specific set of chemical shifts. Upon conversion to the non-planar cis isomer, the anisotropic effect of the neighboring phenyl ring changes, typically causing a downfield or upfield shift of the aromatic proton signals. By integrating the signals corresponding to the trans and cis isomers, their relative populations can be determined.
Table 2: Representative ¹H NMR Chemical Shift Differences in Azobenzene Derivatives
| Proton Position | Typical Chemical Shift Range (trans) (ppm) | Typical Chemical Shift Range (cis) (ppm) |
| Protons ortho to -N=N- | 7.8 - 8.0 | 6.8 - 7.2 |
| Protons meta to -N=N- | 7.4 - 7.6 | 7.2 - 7.4 |
| Protons para to -N=N- | 7.3 - 7.5 | 7.1 - 7.3 |
| Note: This table illustrates general trends observed for azobenzene derivatives. Specific chemical shift values for this compound were not available in the searched results. |
Reversibility and Photofatigue Characteristics of Photochromic Cycles
The practical utility of this compound in applications such as molecular switches and optical data storage hinges on the reversibility of its photochromic cycles and its resistance to photofatigue.
Reversibility refers to the ability of the cis isomer to revert to the more stable trans form. This back-isomerization can be induced either thermally or photochemically by irradiation with light of a different wavelength (typically in the visible region). The thermal back-reaction is a spontaneous process, and its rate is dependent on the temperature and the nature of the solvent. The photochemical back-isomerization offers a more controlled way to switch the molecule back to its initial state. A high degree of reversibility is desirable, meaning that a large percentage of the cis isomers can be converted back to the trans form over many cycles.
Photofatigue describes the gradual loss of photochromic activity over repeated isomerization cycles. This degradation can occur through various mechanisms, including irreversible side reactions, photodegradation of the chromophore, or the formation of non-photoactive byproducts. High photofatigue resistance is a critical characteristic for materials intended for long-term use. The photofatigue of azobenzene derivatives can be influenced by factors such as the molecular structure, the surrounding matrix or solvent, and the presence of oxygen. For many azobenzene derivatives, a high number of switching cycles with minimal degradation has been reported, indicating good photostability. However, specific quantitative data on the photofatigue resistance of this compound is not extensively documented in the readily available literature.
Table 3: Key Parameters for Photochromic Performance
| Parameter | Description | Desirable Characteristic |
| Photoisomerization Quantum Yield (Φ) | The efficiency of the photochemical conversion from one isomer to another. | High |
| Thermal Half-life (t½) | The time taken for half of the metastable cis isomer to thermally revert to the trans isomer. | Tunable (long for storage, short for fast switching) |
| Photostationary State (PSS) | The equilibrium ratio of trans and cis isomers under continuous irradiation at a specific wavelength. | High percentage of the desired isomer |
| Number of Cycles | The number of times the photochromic cycle can be repeated before significant degradation. | High |
Supramolecular Architectures and Self Organization Principles Involving Diethyl 4,4 Azodibenzoate
Hydrogen-Bonded Self-Assembly Mechanisms
While Diethyl 4,4'-azodibenzoate itself lacks the acidic proton of a carboxylic acid to act as a hydrogen bond donor, the ester carbonyl groups can function as hydrogen bond acceptors. The foundational principles of its self-assembly can be understood by examining its parent compound, 4,4'-azodibenzoic acid. Research into azodibenzoic acid derivatives reveals a clear mechanism for the formation of distinct supramolecular structures through hydrogen bonding.
Theoretical and experimental studies on 4,4'-azodibenzoic acid have demonstrated a strong correlation between the isomeric state of the azobenzene (B91143) core and the resulting supramolecular structure. rsc.orgnih.gov The trans-isomer of azodibenzoic acid shows a preference for self-assembling into infinite, linear tapes. rsc.orgnih.gov In this arrangement, the carboxylic acid groups of adjacent molecules form a double hydrogen bond, creating a stable, one-dimensional chain.
In contrast, the cis-isomer of azodibenzoic acid favors the formation of cyclic tetramers. rsc.orgnih.gov The geometry of the cis-isomer, where the benzene (B151609) rings are no longer coplanar, directs the carboxylic acid groups in such a way that a closed, circular structure of four molecules becomes the most stable arrangement. This assembly is also held together by hydrogen bonds between the carboxylic acid moieties.
For this compound, while direct hydrogen bonding between molecules is not possible in the same way as with the carboxylic acid, the potential for hydrogen bonding with other donor molecules or solvents exists, with the ester groups acting as acceptors. The underlying geometry of the trans and cis isomers would still dictate a predisposition towards linear or cyclic arrangements in the presence of suitable hydrogen-bonding partners. The crystal structure of this compound reveals that the molecule lies on a crystallographic inversion center, suggesting a well-ordered packing in the solid state. researchgate.net
The carboxylic acid moieties are the primary drivers of the self-assembly in azodibenzoic acid derivatives. rsc.org They provide both a hydrogen bond donor (the hydroxyl proton) and two hydrogen bond acceptors (the carbonyl and hydroxyl oxygens), allowing for the formation of strong and directional interactions. This directional nature is key to the formation of the highly ordered linear tapes and discrete cyclic tetramers. The alignment of the carboxylic acid groups in the trans and cis isomers directly translates into the geometry of the resulting supramolecular structure. nih.gov
In the case of this compound, the ester groups replace the carboxylic acid groups. While this removes the hydrogen bond donor capability, the carbonyl oxygen of the ester can still act as a hydrogen bond acceptor. This means that in the presence of protic solvents or other molecules with hydrogen bond donor groups, the fundamental principles of directed assembly, guided by the geometry of the azobenzene core, would still apply, although the strength and specific nature of the interactions would be different.
Photoinduced Control over Molecular Self-Assembly
A key feature of azobenzene-containing molecules like this compound is the ability to control their isomeric state with light. This photo-responsiveness provides a powerful tool for externally controlling the self-assembly process and switching between different supramolecular architectures.
The reversible trans-cis photoisomerization of the azobenzene core is the foundation for photoinduced control over self-assembly. nih.gov As established, the trans and cis isomers of azodibenzoic acid derivatives have distinct self-assembly preferences. By irradiating a solution of the trans-isomer with UV light, it can be converted to the cis-isomer, thereby shifting the equilibrium from the formation of linear tapes to cyclic tetramers. nih.gov Conversely, irradiating the cis-isomer with visible light can switch it back to the trans-isomer, favoring the formation of linear tapes once more. This ability to externally trigger a change in molecular shape allows for the dynamic control of the resulting supramolecular structures.
| Isomer | Preferred Supramolecular Structure | Stimulus for Formation |
| trans-azodibenzoic acid | Linear Tapes | Visible Light / Thermal Relaxation |
| cis-azodibenzoic acid | Cyclic Tetramers | UV Light |
Beyond the initial formation of linear tapes or cyclic tetramers, these primary supramolecular structures can further organize into higher-order aggregates. For instance, the cyclic tetramers formed by the cis-isomer of azodibenzoic acid can stack on top of one another. nih.gov This stacking is driven by weaker non-covalent interactions, such as π-π stacking between the aromatic rings of the azobenzene units. This secondary level of association leads to the formation of long, rod-like aggregates. nih.gov The ability to control the initial self-assembly with light, therefore, also provides a means to influence the formation and disassembly of these larger, more complex structures.
Host-Guest System Interactions with Polymeric Matrices
The unique electronic and structural properties of azobenzene derivatives like this compound make them attractive candidates for incorporation into polymeric matrices as guest molecules. In such host-guest systems, the polymer acts as the host, providing a framework in which the guest molecule resides, and their interactions can lead to novel materials with responsive properties.
While specific studies on this compound in polymeric host-guest systems are not extensively documented, the behavior of other azobenzene derivatives provides a strong basis for understanding its potential interactions. Azobenzene compounds are frequently used as guests in host-guest systems with polymers like cyclodextrins and poly(amide imide)s. nih.govnih.gov
In these systems, the azobenzene guest can be encapsulated within the cavities of a host polymer. For example, the hydrophobic azobenzene unit can form inclusion complexes with the hydrophobic inner cavity of cyclodextrin (B1172386) molecules that are part of a polymer chain. rsc.org The photoisomerization of the azobenzene guest can be used to control the association and dissociation of the host-guest complex. The linear trans isomer typically forms a more stable complex with the host cavity than the bulkier cis isomer. acs.org Therefore, light can be used as an external stimulus to trigger the release of the guest from the polymer matrix or to alter the physical properties of the material, such as in the development of dual stimuli-responsive drug delivery systems. nih.gov
Similarly, azobenzene dyes can be dispersed as guests in a polymer matrix like poly(amide imide) to create guest-host azo systems. nih.gov In these materials, non-covalent interactions, such as hydrogen bonds or π-π stacking, can occur between the azo dye and the polymer chains, influencing the material's thermal and optical properties. The incorporation of the azo dye can, for instance, lower the glass transition temperature of the polymer due to a plasticization effect. nih.gov The photo-orientation of the guest azo molecules within the polymer host can also be controlled with polarized light, leading to applications in optical materials.
Dispersion and Homogeneity in Polymer Films
The effective dispersion of this compound within a polymer matrix is crucial for achieving desired material properties, such as uniform color and photo-responsive behavior. Research into host-guest systems using polar polymers like poly(vinyl acetate) and ethylene-vinyl acetate (B1210297) copolymers has shown that the concentration of the this compound guest molecule is a critical factor in determining the homogeneity of the resulting film. nih.gov
Studies indicate a distinct concentration threshold that dictates the nature of the dispersion. At low concentrations, typically below 0.3% by weight, this compound can form homogeneous solid solutions within the polymer. nih.gov In this state, the individual molecules are well-dispersed, leading to a uniformly colored film. However, exceeding this concentration can lead to supersaturation of the polymer matrix. This results in the crystallization of the dye, forming heterogeneous dispersions characterized by the presence of microcrystals embedded within the polymer film. nih.gov
Effects of Preparation Techniques (e.g., solution casting, melt processing)
The method used to prepare the polymer films significantly influences the dispersion and final properties of the composite material. The two primary techniques, solution casting and melt processing, offer different outcomes for the distribution of this compound within the polymer host. nih.gov
Solution Casting: This technique involves dissolving both the polymer and the this compound in a common solvent, followed by solvent evaporation. While effective at low dye concentrations, solution casting can lead to heterogeneous films at concentrations above 0.3%. nih.gov As the solvent evaporates, the solubility limit of the dye in the polymer can be exceeded, promoting the formation and growth of dye microcrystals. nih.gov
Melt Processing: This method involves mixing the dye and polymer at a temperature above the polymer's melting or glass transition temperature. Melt processing has been found to be more favorable for achieving good dye dispersion, even at higher concentrations. nih.gov The high temperature and mechanical mixing involved in melt processing can inhibit the crystallization process and promote a more uniform distribution of the this compound molecules within the polymer matrix. nih.govresearchgate.net
The following table summarizes the influence of preparation techniques and concentration on the dispersion of this compound in polymer films. nih.gov
| Preparation Technique | Guest Concentration | Film Characteristics |
| Solution Casting | < 0.3% | Homogeneous colored film |
| Solution Casting | > 0.3% | Heterogeneous dispersion of dye microcrystals |
| Melt Processing | General | Favored dye dispersion compared to solution casting |
Interfacial Phenomena and Surface-Induced Ordering
While specific research on the interfacial behavior of this compound is limited, the broader class of azobenzene derivatives is well-known for exhibiting distinct ordering phenomena at interfaces and on surfaces. These phenomena are driven by a combination of intermolecular forces (such as π-π stacking), molecule-substrate interactions, and the molecule's response to external stimuli like light. nih.govresearchgate.net
At an air-water interface, amphiphilic azobenzene derivatives can form highly organized monomolecular layers known as Langmuir films. researchgate.net Although this compound is not strongly amphiphilic, its rod-like structure and polar ester groups suggest a potential for preferential orientation at interfaces. The organization of such molecules at an interface is governed by a balance of forces that can lead to the formation of ordered domains. researchgate.netsips.org.in
On solid substrates, the interaction with the surface can induce a high degree of ordering. Studies on other azobenzene derivatives, for instance on highly oriented pyrolytic graphite (B72142) (HOPG), have demonstrated a remarkable one-dimensional (1D) cooperative switching effect. nih.gov In such cases, the molecules self-assemble into an ordered adlayer where strong anisotropic intermolecular interactions lead to a cascading switch between trans and cis isomers along a specific lattice direction. nih.gov This surface-induced ordering highlights how a substrate can template the arrangement and photo-responsive behavior of azobenzene molecules into highly organized, functional supramolecular structures. nih.govmdpi.com The ability to form such ordered assemblies is fundamental to applications in molecular electronics and nano-patterning.
Applications in Advanced Materials Science Driven by Diethyl 4,4 Azodibenzoate Research
Liquid Crystalline Materials Development
The molecular architecture of Diethyl 4,4'-Azodibenzoate, characterized by a linear arrangement of phenyl rings linked by an azo bridge, is conducive to the formation of liquid crystal phases. This has made it and its derivatives subjects of interest for creating novel materials with tunable optical and physical properties.
Elucidation of Mesophase Behavior and Phase Transitions (e.g., nematic, smectic C)
The study of mesophase behavior involves identifying the liquid crystalline phases a compound exhibits between its solid and isotropic liquid states. Azobenzene (B91143) derivatives are known to form various mesophases, including nematic and smectic phases. mdpi.com In the nematic phase, the molecules have long-range orientational order but no positional order. The smectic phases are more ordered, with molecules arranged in layers. mdpi.com The smectic C (Sc) phase is a tilted version of the smectic A phase, where the long axes of the molecules are inclined with respect to the layer normal. researchgate.net
The transition between these phases occurs at specific temperatures and can be influenced by molecular structure. For instance, the transition from a smectic A to a nematic (A-N) phase can be either first or second order, depending on factors like the coupling strength between the smectic and nematic order parameters. arxiv.org The investigation of these phase transitions is crucial for understanding the fundamental properties of these materials. While specific phase transition data for this compound is not broadly published, the table below shows representative data for other mesomorphic azo compounds, illustrating the types of transitions observed in this class of materials.
| Compound | Crystal to Nematic/Smectic (°C) | Nematic to Isotropic (°C) | Smectic to Nematic (°C) | Mesophase Range (°C) |
|---|---|---|---|---|
| (E)-4-((4-butylphenyl)diazenyl)phenyl 4-butoxybenzoate | 125.0 (Cr → N) | 225.0 | - | 100.0 (N) |
| (E)-4-((4-hexyloxyphenyl)diazenyl)phenyl 4-ethylbenzoate | 110.0 (Cr → N) | 218.0 | - | 108.0 (N) |
| N-(4-n-pentyloxybenzylidene)4′-n-pentylaniline (5O.5) | 34.0 (Cr → SG) | 79.9 (N → I) | 65.5 (SA → N) | Multiple (N, SA, SC, SF, SG) researchgate.net |
Data is illustrative for the class of mesomorphic azo compounds and is based on general findings in liquid crystal research. researchgate.net
Structure-Mesophase Relationship Investigations
The relationship between molecular structure and the resulting mesophase is a cornerstone of liquid crystal research. nih.gov For compounds like this compound, key structural features dictate the stability and type of liquid crystal phase.
Molecular Shape: The elongated, rod-like geometry of the molecule is essential for forming anisotropic liquid crystal phases.
Central Linkage: The -N=N- (azo) group contributes to the rigidity and linearity of the molecular core.
Terminal Groups: The nature of the terminal groups (in this case, ethyl benzoate (B1203000) groups) significantly impacts mesophase stability and transition temperatures. The length of alkyl chains in terminal groups, for example, is directly related to the coupling between nematic and smectic order parameters, influencing the type of phase transitions observed. arxiv.org Longer chains tend to promote the formation of more ordered smectic phases. researchgate.net
Intermolecular Forces: Strong π-π interactions between the planar aromatic rings of adjacent molecules, as observed in the crystal structure of this compound, contribute to the stability of ordered phases. nih.gov The resultant dipole moment of the molecule also plays a role; enhanced dipole moments can improve the stability of the molecular lattice. researchgate.net
By systematically modifying these structural elements, researchers can fine-tune the mesomorphic properties of azobenzene-based liquid crystals for specific applications.
Design Considerations for Liquid Crystal Sensors and Displays
Liquid crystals (LCs) are highly sensitive to external stimuli, making them excellent materials for sensors and displays. mdpi.comnih.gov The design of such devices based on azobenzene-containing materials leverages the ability of the azobenzene unit to influence the orientation of LC molecules.
For Liquid Crystal Sensors:
Interfacial Interactions: LC-based sensors operate on the principle that binding events at an interface can disrupt the orientation of the liquid crystal molecules, leading to a detectable optical signal. nih.govirispublishers.com
Photo-Switchable Surfaces: Surfaces functionalized with azobenzene derivatives like this compound can be used to control the alignment of a bulk LC layer. Light-induced isomerization of the azobenzene from its trans to cis state alters its shape and dipole moment, which in turn changes the anchoring of the LC molecules at the surface. This change can be visualized through crossed polarizers. mdpi.com
Analyte Detection: This photo-switching capability can be harnessed for sensing. For example, the presence of a target analyte could inhibit the photo-isomerization or interact preferentially with one isomer, leading to a specific optical response. mdpi.comresearchgate.net
For Liquid Crystal Displays (LCDs):
Guest-Host Systems: Azobenzene derivatives can be used as "guest" dyes in a "host" nematic liquid crystal. The orientation of the guest dye follows that of the host LC molecules. Applying an electric field aligns the host, and therefore the guest, altering the absorption of polarized light and enabling a display function.
Light-Addressable Displays: The photo-isomerization property allows for the creation of light-addressable displays where specific pixels can be switched using light instead of, or in addition to, an electric field.
Molecular Orientation Control at Interfaces
Controlling the alignment of molecules at interfaces is critical for the function of many organic electronic devices and sensors. uni-tuebingen.de The ability of azobenzene compounds to change conformation upon illumination provides a powerful tool for manipulating molecular orientation.
When an azobenzene derivative is part of a surface layer, irradiating it with UV light causes a trans-to-cis isomerization. This geometric change can induce a reorientation of neighboring liquid crystal molecules from a planar to a homeotropic (perpendicular) alignment, or vice versa. mdpi.com This effect is not limited to liquid crystals; the isomerization can generate significant opto-mechanical stress within glassy polymer films, leading to macroscopic deformations and providing a method for controlling surface topography. mdpi.com Techniques like polarization-dependent X-ray absorption spectroscopy (XAS) are used to probe and quantify the orientation of molecules on surfaces. uni-tuebingen.de This precise control over molecular arrangement at interfaces is fundamental to developing advanced, stimuli-responsive materials. nih.gov
Photoresponsive Polymeric and Composite Systems
The integration of azobenzene chromophores into polymer structures gives rise to materials that can respond to light with changes in their physical or chemical properties. These photoresponsive systems have potential applications in areas such as optical data storage, actuators, and smart textiles.
Incorporation of Azobenzene Chromophores into Polymer Chains
Azobenzene units, the core of this compound, can be incorporated into polymers in several ways to create photoresponsive materials. mdpi.commyskinrecipes.com
Side-Chain Polymers: The azobenzene chromophore can be attached as a pendant side group to a flexible polymer backbone, such as polymethylmethacrylate (PMMA). mdpi.com In this configuration, the photo-isomerization of the azobenzene units can induce changes in the polymer's local free volume and chain conformation. mdpi.com
Cross-linked Networks: Incorporating azobenzene chromophores into cross-linked polymer networks, particularly liquid crystal elastomers, can produce materials capable of large, reversible shape changes upon illumination. mdpi.com The photo-isomerization of the azo units disrupts the liquid crystalline order, leading to mechanical actuation.
Development of Photochromic Thin Film Polarizers
Photochromic thin film polarizers are materials that can change their polarization properties upon exposure to light. This functionality is critical for applications in optical switching, data storage, and smart windows. The development of these materials often relies on the incorporation of photoresponsive molecules like azobenzene derivatives.
The core principle behind the use of azobenzene-containing compounds in photochromic polarizers lies in their reversible trans-cis isomerization. researchgate.net The rod-like trans isomer and the bent cis isomer exhibit different absorption spectra and molecular alignments. When embedded in a polymer matrix and aligned, these molecules can selectively absorb light of a specific polarization. Upon irradiation with light of a suitable wavelength, the azobenzene moieties undergo isomerization, leading to a change in their alignment and, consequently, a change in the polarization of transmitted light. dtic.mil
Novel photochromic liquid crystalline (LC) polymer-based composites have been developed using chiral photochromic azobenzene moieties. rsc.org In these systems, UV irradiation leads to E–Z (or trans-cis) isomerization of the azobenzene groups, which can shift the selective light reflection peak to a different wavelength region. rsc.org This process is both thermally and photochemically reversible. rsc.org
Research in this area focuses on synthesizing new polymers with azobenzene units in the main chain or as side chains. rsc.org The goal is to achieve high birefringence, the difference in the refractive indices for light of different polarizations, and to ensure the stability of the photo-induced state. dtic.mil For instance, incorporating azobenzene derivatives into porous stretched polyethylene (B3416737) films has been shown to create uniaxially aligned nematic phases within the pores, allowing for photocontrol of dichroism and birefringence. researchgate.net
Table 1: Properties of Azobenzene Derivatives Relevant to Photochromic Thin Film Polarizers
| Property | Description | Significance in Polarizers |
| Photoisomerization | Reversible conversion between trans and cis isomers upon light exposure. researchgate.net | Enables switching of the material's optical properties. |
| Anisotropy | The molecule has different optical properties depending on the direction of light polarization. | Crucial for creating a polarizing effect. |
| Birefringence | The optical property of a material having a refractive index that depends on the polarization and propagation direction of light. dtic.mil | High birefringence leads to a high extinction ratio in polarizers. |
| Thermal Stability | The ability of the cis isomer to remain in its state without reverting to the trans form due to heat. | Determines the stability and longevity of the photo-induced polarization state. rsc.org |
Potential in Actuators and Photo-Controlled Materials
The structural changes that azobenzene derivatives undergo during photoisomerization can be harnessed to generate mechanical work, making them ideal candidates for use in actuators and other photo-controlled materials. cjps.orgfudan.edu.cn When light energy is converted into mechanical motion, these materials can function as "artificial muscles." fudan.edu.cn
The fundamental principle involves incorporating azobenzene molecules into a polymer network. The isomerization from the longer trans form to the shorter cis form induces stress and strain within the material, leading to a macroscopic change in shape, such as bending, contracting, or twisting. researchgate.net This effect is reversible, and the material can return to its original shape when the light stimulus is changed or removed. researchgate.net
Liquid crystal polymers (LCPs) containing azobenzene are particularly effective as photodeformable materials. fudan.edu.cn The alignment of the liquid crystal mesogens can be disrupted by the isomerization of the azobenzene units, leading to significant and rapid shape changes. fudan.edu.cn For example, a photomechanical actuator has been fabricated that can lift an object 200 times its own weight. cjps.orgaminer.org
Beyond simple actuators, azobenzene-containing materials are being explored for more complex photo-controlled systems. For instance, they have been used in the development of photoresponsive nanoparticles for drug delivery. nih.gov Light can be used to trigger the release of an encapsulated drug by inducing a change in the permeability of the nanoparticle shell. nih.gov
Table 2: Performance Metrics of Azobenzene-Based Actuators
| Performance Metric | Description | Example Research Finding |
| Response Time | The speed at which the material changes shape upon illumination. | A nematic LCP with a side-on azobenzene exhibited almost complete disappearance of the nematic phase in about 35 seconds upon irradiation. acs.org |
| Work Capacity | The amount of mechanical work the actuator can perform. | An actuator was reported to lift a weight up to 200 times that of the actuator itself. cjps.orgaminer.org |
| Reversibility | The ability of the material to return to its original state after the light stimulus is removed. | Semi-interpenetrating polymer networks have shown reversible deformation upon switching UV irradiation on and off. researchgate.net |
| Controllability | The precision with which the shape change can be controlled by light parameters (e.g., intensity, polarization). | The photomechanical response of azobenzene-polymer films to polarized light is strong enough to drive micron-scale surface relief formation. researchgate.net |
Research Directions in Smart Materials and Responsive Systems
The future of materials science lies in the development of "smart" materials that can sense and respond to their environment in a controlled and predictable manner. Azobenzene derivatives, including this compound, are central to this research due to their reliable and reversible photo-switching behavior. acs.org
Current research is focused on creating more sophisticated responsive systems by integrating azobenzene units into complex polymer architectures. researchgate.net This includes the development of multi-responsive materials that can react to several stimuli, such as light, temperature, and pH. acs.org For example, researchers have designed a single-component supramolecular polymer in water that is responsive to temperature, light, pH, and ionic strength. acs.org
Another promising area is the development of feedback-controlled systems. nih.gov Molecularly imprinted polymers with azobenzene functional monomers are being investigated for their potential in "on/off" specific recognition, which could be used for intelligent drug delivery systems that release medication in response to specific biological signals. nih.gov
The synthesis of polymers with multiple azobenzene groups per repeat unit is also being explored to enhance photoresponsiveness. researchgate.net These "multi-azopolymers" can exhibit amplified responses to light, leading to more significant changes in material properties such as viscosity, glass transition temperature, and mechanical stress. researchgate.net
Furthermore, the push-pull electronic effects of different substituents on the azobenzene core are being studied to fine-tune the photoisomerization process and the resulting material properties. rsc.org This could lead to the development of photo-controlled adhesives with reversible adhesion, smart coatings, and advanced photoresists for the semiconductor industry. rsc.org
The ultimate goal is to create materials with programmable functionalities that can be precisely controlled by light, opening up new possibilities in fields ranging from soft robotics and biomedical devices to optical computing and energy harvesting.
Conclusion and Future Research Directions for Diethyl 4,4 Azodibenzoate
Advancements in Synthesis and Derivatization for Tailored Properties
Future research will focus on developing more efficient and versatile synthetic routes for Diethyl 4,4'-Azodibenzoate and its derivatives. While established methods provide a solid foundation, the next generation of applications will demand precise control over the molecule's photochemical and physical properties. This can be achieved through strategic derivatization of the core azobenzene (B91143) structure.
Key research directions include:
Functional Group Modification: Introducing various electron-donating or electron-withdrawing groups onto the phenyl rings can fine-tune the electronic structure of the molecule. This directly influences the wavelengths required for photo-switching (isomerization), the thermal stability of the cis isomer, and the quantum yields of the photochemical reaction. mdpi.commdpi.com For instance, creating novel amide derivatives of the parent azobenzene-4,4'-dicarboxylic acid has been shown to alter isomerization efficiency and thermal relaxation kinetics. nih.gov
Steric Engineering: Incorporating bulky substituents is a promising strategy to modify the properties of azobenzene derivatives for solid-state applications. mit.edu Bulky groups can disrupt crystal packing, leading to the formation of stable amorphous films and increasing the thermal stability of the energy-storing cis state. mit.edu This approach has been shown to significantly enhance energy density in solid-state solar thermal fuels. mit.edu
Red-Shifted Isomerization: A major goal is to shift the photo-switching wavelengths from the UV to the visible or even near-infrared (NIR) regions. acs.orgresearchgate.net This would open up applications in biological systems and enable deeper light penetration in materials. Strategies to achieve this include ortho-substitution with specific groups like methoxy (B1213986) or halogen atoms, which can alter the energy levels of the molecular orbitals involved in the electronic transitions. acs.orgresearchgate.net
These synthetic advancements will enable the creation of a library of this compound derivatives, each tailored for a specific application, from high-density energy storage to biologically compatible photoswitches.
Emerging Trends in Supramolecular Architectures and Self-Assembly
The ability of this compound and related molecules to self-assemble into ordered structures is a rapidly evolving field. The distinct geometries of the trans and cis isomers allow for the creation of dynamic supramolecular systems that can be reconfigured with light.
Emerging trends in this area are:
Photo-Controlled Assembly and Disassembly: Research on the parent molecule, azodibenzoic acid, has demonstrated a powerful concept where the trans isomer assembles into infinite linear tapes via hydrogen bonding, while the UV-converted cis isomer forms discrete cyclic tetramers. nih.gov This reversible transition between different supramolecular structures, driven by light, is a key area for future exploration.
Role of Noncovalent Interactions: A deeper understanding of the interplay between different noncovalent forces is crucial. In the solid state, this compound molecules are organized by strong π–π stacking interactions, with a centroid-centroid distance of 3.298 Å. researchgate.netnih.gov Future work will explore how to engineer these stacking interactions, along with hydrogen bonding and other forces, to guide the self-assembly process and create complex, multi-dimensional architectures. nih.govrsc.org
Surface-Confined Assemblies: The study of self-assembly on surfaces is a significant trend. Using techniques like scanning tunneling microscopy, researchers can visualize how azobenzene derivatives form well-ordered two-dimensional structures on substrates like gold. mdpi.com Understanding and controlling this on-surface assembly is vital for developing nanoscale photo-switch molecular devices. mdpi.com
Coordination-Driven Self-Assembly: Integrating azobenzene dicarboxylate linkers into metal-organic frameworks (MOFs) represents a frontier in materials design. acs.orgresearchgate.net In these systems, the self-assembly is dictated by the coordination between the carboxylate groups and metal ions, creating porous, crystalline materials where the photo-switching properties of the azobenzene unit can be used to control guest adsorption and separation. mdpi.comacs.org
The following table summarizes different supramolecular structures involving azobenzene dicarboxylates and the primary interactions that govern their formation.
| Supramolecular Structure | Isomer Form | Primary Driving Interactions | Potential Application |
| Linear Tapes | trans | Hydrogen Bonding | 1D Nanostructures |
| Cyclic Tetramers | cis | Hydrogen Bonding, π-π Stacking | Photo-responsive Gels |
| 2D Monolayers | trans | van der Waals, Substrate Interaction | Molecular Electronics |
| Metal-Organic Frameworks | trans (switchable) | Metal-Ligand Coordination | Switchable Adsorption |
Integration into Multifunctional and Hierarchically Structured Materials
A major future direction is the incorporation of this compound and its derivatives as functional units within larger, more complex material systems. This integration aims to create multifunctional materials that combine the photoresponsive properties of the azobenzene core with the mechanical, electronic, or chemical properties of a host matrix.
Key areas of development include:
Photoresponsive Polymers and Liquid Crystals: Grafting azobenzene units onto polymer backbones is a proven method for creating materials with light-tunable properties. gfzxb.org Future research will focus on developing advanced materials such as smart windows with reversible transmittance changes and optical films for data storage. gfzxb.org In liquid crystals, azobenzene derivatives can act as photo-alignment agents, allowing for the non-contact patterning of liquid crystal orientation, which is crucial for advanced display technologies. researchgate.netmdpi.com
Hierarchical Self-Assembly in Block Copolymers: The use of azobenzene-containing liquid crystalline block copolymers enables the creation of materials with multiple levels of structural organization (hierarchical structures). mdpi.com Light-induced isomerization of the azobenzene mesogens can trigger reversible morphological transitions within the microphase-separated domains, offering a powerful tool for creating dynamic and adaptive materials for applications ranging from nanocarriers to tissue engineering scaffolds. mdpi.com
Advanced Composite Materials: Integrating azobenzene derivatives with other functional materials can lead to synergistic properties. For example, functionalizing carbon nanotubes with azobenzene molecules and embedding them in a stretchable polymer matrix creates a composite material for solar thermal energy storage that is both flexible and efficient. researchgate.netacs.org
Smart Porous Materials: The incorporation of azobenzene dicarboxylates into MOFs creates nanoporous materials where the pore environment and adsorption properties can be modulated with light. acs.org This could lead to photo-controlled gas storage and release, tunable molecular separation, and photoswitchable catalysis. acs.orgresearchgate.net
Deeper Understanding of Photo-Switching Mechanisms and Energy Conversion
While the basic photo-switching behavior of azobenzenes is well-known, a deeper, quantitative understanding of the underlying mechanisms is essential for optimizing their performance, particularly in energy conversion applications. The core principle lies in the light-induced trans-to-cis isomerization, where the thermodynamically stable trans isomer is converted to a metastable, higher-energy cis form, effectively storing solar energy in chemical bonds. nih.govresearchgate.net
Future research will concentrate on:
Isomerization Pathway Dynamics: The isomerization from the cis back to the trans state can occur thermally or be triggered by a different wavelength of light. The exact mechanism, whether through rotation around the N=N bond or an inversion at one of the nitrogen atoms, is influenced by the molecular structure and the surrounding environment. mdpi.comnih.gov Advanced computational and spectroscopic studies are needed to fully map these reaction pathways and identify transition states.
Solar Thermal Fuels: A highly promising application is in solar thermal fuels, where the energy stored in the cis isomer (~50 kJ/mol) is released as heat on demand. researchgate.netnih.gov Research is focused on maximizing the energy density, ensuring the long-term stability of the charged cis isomer, and controlling the energy release. mit.edursc.org Molecular engineering through derivatization is a key strategy to achieve these goals. mit.edu
Optimizing Energy Storage and Release: The efficiency of energy storage depends on the quantum yield of the trans-to-cis isomerization and the energy difference between the two states. Tailoring the molecular structure can enhance both factors. For instance, creating template structures, such as functionalizing carbon nanotubes, can increase the stored energy per molecule from approximately 58 kJ/mol to 120 kJ/mol. researchgate.net
The table below presents research findings on the energy storage capabilities of various azobenzene-based systems.
| Azobenzene System | Host Matrix / Structure | Energy Stored (per azo unit) | Key Advancement |
| Pristine Azobenzene | Bulk | ~49 kJ/mol | Baseline |
| Azobenzene-functionalized CNTs | Carbon Nanotubes | 58 - 120 kJ/mol | Templating effect enhances energy storage |
| Bulky Azobenzene Derivatives | Amorphous Film | ~135 J/g (material) | Improved solid-state chargeability and stability |
By pursuing these research directions, the scientific community can unlock the full potential of this compound and its analogues, paving the way for new generations of smart materials, energy solutions, and molecular machines.
Q & A
Q. How can researchers confirm the identity and purity of Diethyl 4,4'-Azodibenzoate experimentally?
- Methodological Answer: The compound can be characterized using spectroscopic techniques such as ¹H/¹³C NMR to verify ester and aromatic proton signals, IR spectroscopy to confirm carbonyl (C=O) and azo (N=N) stretching vibrations (~1700 cm⁻¹ and ~1400 cm⁻¹, respectively), and mass spectrometry to validate the molecular ion peak (expected m/z ~298.29) . For crystalline samples, single-crystal X-ray diffraction (SCXRD) is critical to determine bond lengths and angles, particularly the azo bond geometry (e.g., trans configuration). Refinement using programs like SHELXL ensures accurate structural resolution .
Q. What are the key safety protocols for handling this compound in laboratory settings?
- Methodological Answer: Follow MSDS guidelines : use PPE (gloves, goggles, lab coat), avoid inhalation (work in a fume hood), and store at room temperature in a dry, dark environment to prevent decomposition . In case of accidental exposure, rinse skin/eyes with water and seek medical attention. Waste disposal should comply with hazardous organic compound regulations .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer: A typical synthesis involves esterification of 4,4'-azodibenzoic acid with ethanol under acidic catalysis. For example:
- Dissolve 4,4'-azodibenzoic acid in absolute ethanol, add concentrated sulfuric acid, and reflux at 80–90°C for 6–8 hours.
- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1).
- Isolate the product by vacuum filtration after cooling, followed by recrystallization from ethanol .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during refinement of this compound derivatives?
- Methodological Answer: Use SHELXTL/SHELXL for refinement, particularly for high-resolution or twinned data. Apply multi-scan absorption corrections (e.g., SADABS) to address anisotropic effects. For disordered regions, employ restraints on bond lengths/angles and validate with residual density maps. Cross-check with spectroscopic data (e.g., NMR) to resolve ambiguities in hydrogen bonding or torsional angles .
Q. What strategies optimize the synthesis of photoresponsive coordination polymers using this compound as a ligand?
- Methodological Answer:
- Use solvothermal methods with metal salts (e.g., Zn²⁺, Cu²⁺) in DMF/water mixtures at 80–120°C.
- Monitor cis-trans isomerization via UV-Vis spectroscopy (λ ~350 nm for trans, ~450 nm for cis).
- Characterize framework stability with PXRD and TGA . Adjust pH (6–8) to enhance ligand-metal coordination .
Q. How does photoisomerization of the azo group in this compound affect its biological activity?
- Methodological Answer:
- Irradiate the compound with UV light (365 nm) to induce trans→cis isomerization. Quantify isomer ratios using HPLC (C18 column, methanol/water mobile phase).
- Assess biological activity (e.g., cytotoxicity against HCT-15 colorectal cancer cells ) via MTT assays under dark/light conditions. Compare IC₅₀ values to correlate photoisomerization with efficacy .
Q. What computational methods are suitable for modeling the electronic properties of this compound?
- Methodological Answer: Perform DFT calculations (B3LYP/6-31G* basis set) to analyze frontier molecular orbitals (HOMO-LUMO gap) and azo bond resonance. Use MD simulations (AMBER force field) to study conformational dynamics in solvent environments. Validate with experimental UV-Vis and cyclic voltammetry data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
